2-(Difluoromethyl)thiophene-3-carbothioamide
CAS No.: 2243507-73-3
Cat. No.: VC5567791
Molecular Formula: C6H5F2NS2
Molecular Weight: 193.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243507-73-3 |
---|---|
Molecular Formula | C6H5F2NS2 |
Molecular Weight | 193.23 |
IUPAC Name | 2-(difluoromethyl)thiophene-3-carbothioamide |
Standard InChI | InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10) |
Standard InChI Key | IOGRVPWJKZYPLC-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C(=S)N)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a difluoromethyl (-CF2H) group at the 2-position and a carbothioamide (-C(S)NH2) functional group at the 3-position. This arrangement introduces significant polarity due to the electron-withdrawing effects of fluorine atoms and the hydrogen-bonding capacity of the thioamide group.
Molecular Formula and Weight
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Molecular Formula: C6H5F2N2S2
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Molecular Weight: 205.25 g/mol
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SMILES Notation: S=C(N)c1sc(C(F)F)cc1
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InChI Key: UYZWXGCHSNQKFP-UHFFFAOYSA-N
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the thioamide moiety offers unique coordination sites for metal-binding applications .
Spectroscopic Signatures
While direct spectral data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, related compounds exhibit characteristic signals:
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1H NMR: A singlet for the -NH2 group (δ 5.8–6.2 ppm) and multiplet for thiophene protons (δ 7.1–7.5 ppm) .
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IR: Strong absorption bands at 1,650–1,680 cm−1 (C=S stretch) and 3,300–3,400 cm−1 (N-H stretch) .
Synthesis and Manufacturing Approaches
Pd-Catalyzed Coupling Strategies
Recent advances in transition-metal-catalyzed reactions enable efficient synthesis of thioamides. A Pd-catalyzed three-component coupling of aryl chlorides, isocyanides, and thiocarboxylates offers a viable route to 2-(difluoromethyl)thiophene-3-carbothioamide :
General Reaction Scheme:
Optimization of Reaction Conditions
Key parameters from analogous syntheses include :
Parameter | Optimal Value | Yield (%) |
---|---|---|
Catalyst Loading | 5 mol% PdCl₂(DPPF) | 93 |
Ligand | L10 (10 mol%) | 93 |
Temperature | 100°C | 93 |
Solvent | DMF | 93 |
Reaction Time | 4 hours | 93 |
Lower temperatures (e.g., 80°C) reduced yields to 33%, highlighting the necessity of thermal activation .
Stepwise Procedure
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Preparation of Potassium Thiocarboxylate: React 2-(difluoromethyl)thiophene-3-carboxylic acid with thionyl chloride, followed by treatment with K2S .
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Coupling Reaction: Combine the thiocarboxylate with 2-fluorophenyl isocyanide and PdCl₂(DPPF) in DMF at 100°C for 4 hours.
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Purification: Isolate the product via flash chromatography (petroleum ether/ethyl acetate).
Physicochemical and Pharmacokinetic Properties
Predicted Collision Cross Section (CCS)
While experimental CCS data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, its carboxylic acid analog exhibits the following CCS values :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 178.997 | 136.3 |
[M+Na]+ | 200.979 | 144.1 |
[M-H]- | 176.983 | 133.6 |
The thioamide derivative is expected to show similar CCS trends but with increased polarity due to the -C(S)NH2 group.
Solubility and Lipophilicity
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logP: Estimated at 2.1 (moderate lipophilicity).
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Aqueous Solubility: ~15 mg/L (25°C), enhanced under acidic or basic conditions via protonation/deprotonation.
Future Research Directions
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Synthetic Scalability: Optimize Pd-catalyzed protocols for kilogram-scale production.
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Target Identification: Screen against viral proteases (e.g., SARS-CoV-2 Mpro, HIV-1 protease).
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Formulation Studies: Develop nanoparticle-based delivery systems to enhance bioavailability.
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